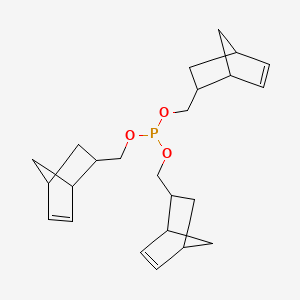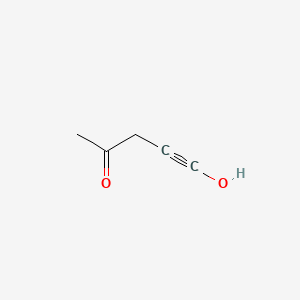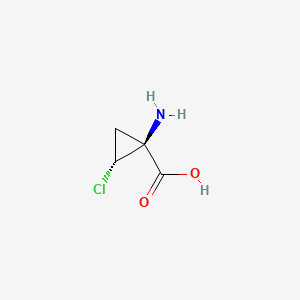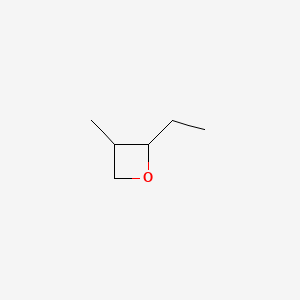
4,7-Diphenyl-1,3-benzodioxole-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is notable for its antibiotic properties and is produced by the fungi Punctularia strigosozonata . It belongs to the class of benzodioxoles, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 4,7-Diphenyl-1,3-benzodioxole-5,6-dione involves several steps. One common synthetic route includes the reaction of 2,5-dihydroxybenzoic acid with benzaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to oxidative cyclization to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,7-Diphenyl-1,3-benzodioxole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-Diphenyl-1,3-benzodioxole-5,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive compounds.
Biology: The compound’s antibiotic properties make it a subject of interest in microbiological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,7-Diphenyl-1,3-benzodioxole-5,6-dione involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately causing cell death. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls .
Comparison with Similar Compounds
4,7-Diphenyl-1,3-benzodioxole-5,6-dione can be compared with other benzodioxole derivatives such as:
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Known for its anti-inflammatory properties.
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-: Used in various chemical syntheses.
The uniqueness of this compound lies in its potent antibiotic activity, which distinguishes it from other similar compounds.
Properties
CAS No. |
7204-23-1 |
|---|---|
Molecular Formula |
C19H12O4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4,7-diphenyl-1,3-benzodioxole-5,6-dione |
InChI |
InChI=1S/C19H12O4/c20-16-14(12-7-3-1-4-8-12)18-19(23-11-22-18)15(17(16)21)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
XYMMGDPUFCLMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C(=O)C(=O)C(=C2O1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)
![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)
![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)

![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)



![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)



